molecular formula C9H10F2N2O2 B12968778 5-amino-2,4-difluoro-N-methoxy-N-methylbenzamide

5-amino-2,4-difluoro-N-methoxy-N-methylbenzamide

Cat. No.: B12968778
M. Wt: 216.18 g/mol
InChI Key: AJLCJMBDRZICLR-UHFFFAOYSA-N
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Description

5-amino-2,4-difluoro-N-methoxy-N-methylbenzamide is a fluorinated benzamide derivative. This compound is characterized by the presence of amino and difluoro substituents on the benzene ring, along with methoxy and methyl groups attached to the amide nitrogen. The unique combination of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-2,4-difluoro-N-methoxy-N-methylbenzamide typically involves the following steps:

    Nitration: The starting material, 2,4-difluoroaniline, undergoes nitration to introduce a nitro group at the 5-position.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Amidation: The resulting 5-amino-2,4-difluoroaniline is reacted with N-methoxy-N-methylbenzoyl chloride in the presence of a base like triethylamine to form the desired benzamide derivative.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity, including precise control of temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

5-amino-2,4-difluoro-N-methoxy-N-methylbenzamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) are employed.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium azide (NaN₃) are used under basic conditions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides with different functional groups.

Scientific Research Applications

5-amino-2,4-difluoro-N-methoxy-N-methylbenzamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific chemical and physical properties.

Mechanism of Action

The mechanism of action of 5-amino-2,4-difluoro-N-methoxy-N-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes or receptors, modulating their activity. For example, the amino group can form hydrogen bonds with active site residues, while the fluorine atoms can enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    2-amino-5-bromo-N-methoxy-N-methylbenzamide: Similar structure but with a bromine atom instead of fluorine.

    2-amino-5-chloro-N-methoxy-N-methylbenzamide: Contains a chlorine atom instead of fluorine.

    2-amino-5-iodo-N-methoxy-N-methylbenzamide: Features an iodine atom in place of fluorine.

Uniqueness

5-amino-2,4-difluoro-N-methoxy-N-methylbenzamide is unique due to the presence of two fluorine atoms, which impart distinct electronic and steric properties. These properties can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C9H10F2N2O2

Molecular Weight

216.18 g/mol

IUPAC Name

5-amino-2,4-difluoro-N-methoxy-N-methylbenzamide

InChI

InChI=1S/C9H10F2N2O2/c1-13(15-2)9(14)5-3-8(12)7(11)4-6(5)10/h3-4H,12H2,1-2H3

InChI Key

AJLCJMBDRZICLR-UHFFFAOYSA-N

Canonical SMILES

CN(C(=O)C1=CC(=C(C=C1F)F)N)OC

Origin of Product

United States

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